molecular formula C20H32N2O10 B11815600 bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate

bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B11815600
M. Wt: 460.5 g/mol
InChI Key: GNEGRQRGHBQROQ-OSLXHZNNSA-N
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Description

Bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps, including the formation of the piperidine ring, the introduction of methoxycarbonyl groups, and the coupling with dihydroxybutanedioate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable tool for research and development in various fields.

Properties

Molecular Formula

C20H32N2O10

Molecular Weight

460.5 g/mol

IUPAC Name

bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C20H32N2O10/c1-11-5-7-13(17(25)29-3)9-21(11)31-19(27)15(23)16(24)20(28)32-22-10-14(18(26)30-4)8-6-12(22)2/h11-16,23-24H,5-10H2,1-4H3/t11-,12-,13-,14-,15+,16+/m0/s1

InChI Key

GNEGRQRGHBQROQ-OSLXHZNNSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](CN1OC(=O)[C@@H]([C@H](C(=O)ON2C[C@H](CC[C@@H]2C)C(=O)OC)O)O)C(=O)OC

Canonical SMILES

CC1CCC(CN1OC(=O)C(C(C(=O)ON2CC(CCC2C)C(=O)OC)O)O)C(=O)OC

Origin of Product

United States

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